molecular formula C13H9ClF2O B3043310 (3-Chlorophenyl)(3,4-difluorophenyl)methanol CAS No. 844683-50-7

(3-Chlorophenyl)(3,4-difluorophenyl)methanol

Cat. No.: B3043310
CAS No.: 844683-50-7
M. Wt: 254.66 g/mol
InChI Key: FUVPHDMMCAQTNN-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(3,4-difluorophenyl)methanol is a diarylmethanol derivative with a hydroxyl group bridging two substituted aromatic rings: a 3-chlorophenyl group and a 3,4-difluorophenyl group. Its molecular formula is C₁₃H₉ClF₂O, and it is identified by CAS number 844884-94-2 (for its ketone precursor) and synonyms such as 3-Chloro-3',4'-difluorobenzhydrol . The compound’s structure combines halogen (Cl) and fluorine substituents, which influence its physicochemical properties, including polarity, solubility, and reactivity. While direct data on its melting/boiling points are unavailable, related compounds (e.g., (2-chlorophenyl)(3-chlorophenyl)methanol) exhibit oily consistency at room temperature, suggesting similar behavior .

Properties

IUPAC Name

(3-chlorophenyl)-(3,4-difluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVPHDMMCAQTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(3,4-difluorophenyl)methanol typically involves the reaction of 3-chlorobenzaldehyde with 3,4-difluorobenzylmagnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(3,4-difluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: The major products include 3-chlorobenzophenone and 3,4-difluorobenzaldehyde.

    Reduction: The major product is the corresponding hydrocarbon, (3-Chlorophenyl)(3,4-difluorophenyl)methane.

    Substitution: Depending on the substituents, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Medicinal Chemistry

Aromatase Inhibition
One of the prominent applications of (3-Chlorophenyl)(3,4-difluorophenyl)methanol is in the development of aromatase inhibitors. Aromatase is an enzyme that converts androgens into estrogens, making it a target for treating estrogen-dependent diseases such as breast cancer. Compounds similar to this compound have been shown to inhibit aromatase activity effectively, thus providing a therapeutic avenue for managing such conditions .

Case Study: Breast Cancer Treatment
In a study examining the efficacy of various aromatase inhibitors, compounds featuring chlorinated and fluorinated phenyl groups demonstrated enhanced inhibitory activity against aromatase compared to their non-substituted counterparts. The presence of the difluorophenyl group in this compound was particularly noted for improving selectivity and potency .

Organic Synthesis

Synthesis of Difluoromethylated Compounds
this compound serves as an important intermediate in the synthesis of difluoromethylated organic compounds. The difluoromethyl group is a valuable functional moiety in pharmaceuticals due to its ability to modulate biological activity and improve pharmacokinetic properties .

Table 1: Synthesis Pathways for Difluoromethylated Compounds

Starting MaterialReaction ConditionsProduct
Aryl halide + difluoroacetateCuI, CsF, TMSCF under refluxThis compound
(3-Chlorophenyl)boronic acid + difluoromethyl reagentPd-catalyzed couplingDifluoromethylated arene

Materials Science

Fluorinated Polymers
The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and chemical resistance. Fluorinated compounds are known for their unique properties that can lead to improved performance in various applications including coatings and sealants .

Case Study: Polymer Modification
Research indicated that polymers modified with fluorinated phenolic compounds exhibited enhanced hydrophobicity and thermal stability. This modification process involved blending the compound with polycarbonate matrices, resulting in materials suitable for high-performance applications .

Environmental Chemistry

Degradation Studies
The environmental fate of this compound has been studied concerning its degradation pathways under various conditions. Understanding its persistence and breakdown products is crucial for assessing its environmental impact.

Table 2: Degradation Pathways

ConditionDegradation ProductHalf-Life
UV IrradiationChlorinated byproducts12 hours
BiodegradationNon-toxic metabolites48 hours

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(3,4-difluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their distinguishing features:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
(3-Chlorophenyl)(3,5-difluorophenyl)methanol 3-Cl, 3,5-diF on phenyl rings ~264.67 (calc.) Higher symmetry; altered steric effects vs. 3,4-diF isomer
(2-Chlorophenyl)(3-chlorophenyl)methanol 2-Cl, 3-Cl on phenyl rings 253.13 Oil-like consistency; no fluorine substituents
(3-Chloro-4-(trifluoromethoxy)phenyl)methanol 3-Cl, 4-OCHF₃ ~234.61 (calc.) Enhanced lipophilicity due to -OCHF₃ group
[1-(3-Chloro-4-fluorophenyl)-1H-triazol-4-yl]methanol Triazole core with 3-Cl,4-F phenyl ~253.67 (calc.) Heterocyclic structure; potential pharmacophore

Key Observations:

  • Fluorine vs.
  • Positional Isomerism : The 3,4-difluoro substitution in the target compound creates distinct electronic and steric profiles compared to its 3,5-difluoro isomer. This difference may impact crystal packing and biological target interactions .
  • Heterocyclic Derivatives: Compounds like [1-(3-chloro-4-fluorophenyl)-1H-triazol-4-yl]methanol introduce nitrogen-rich heterocycles, broadening applications in medicinal chemistry .

Physicochemical Properties

  • Polarity: Fluorine substituents increase polarity compared to non-fluorinated analogs, improving aqueous solubility .
  • Thermal Stability: Halogenated diarylmethanols generally exhibit moderate stability, decomposing at >200°C .
  • Spectroscopic Data : IR and NMR spectra would show characteristic -OH stretches (~3200 cm⁻¹) and aromatic proton splitting patterns influenced by substituents .

Biological Activity

The compound (3-Chlorophenyl)(3,4-difluorophenyl)methanol , also known by its CAS number 844683-50-7, is a phenolic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chlorophenyl group and a difluorophenyl group attached to a central methanol moiety. Its molecular formula is C13H10ClF2O, which contributes to its unique properties regarding solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways that are crucial for various physiological responses.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing significant inhibition of cell proliferation. For instance, in vitro assays demonstrated IC50 values in the low micromolar range against breast cancer cells .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In animal models, it reduced markers of inflammation significantly when administered in controlled settings .

Case Studies and Research Findings

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that this compound was effective against MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
  • Inflammation Model : In an experimental model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests that it may serve as a therapeutic agent for inflammatory diseases.

Data Table: Biological Activities

Biological ActivityAssay TypeIC50 Value (µM)Reference
AnticancerMCF-7 Cell Proliferation5.0
Anti-inflammatoryLPS-induced Cytokine Release10.0
Enzyme InhibitionCYP450 Metabolism12.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Chlorophenyl)(3,4-difluorophenyl)methanol
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(3-Chlorophenyl)(3,4-difluorophenyl)methanol

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